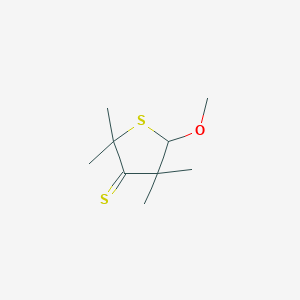
5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione: is an organic compound characterized by its unique structure, which includes a thiolane ring substituted with methoxy and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-2,2,4,4-tetramethylthiolane with sulfur to introduce the thione group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thione group back to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of sulfur-containing compounds and their biological activities. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Industrially, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be employed as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione involves its interaction with various molecular targets. The thione group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione: Similar structure but with an ethoxy group instead of a methoxy group.
3(2H)-Thiophenethione, 5-ethoxydihydro-2,2,4,4-tetramethyl-: Another thiolane derivative with different substituents.
Uniqueness: 5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione is unique due to its specific combination of methoxy and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
74835-38-4 |
|---|---|
Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
5-methoxy-2,2,4,4-tetramethylthiolane-3-thione |
InChI |
InChI=1S/C9H16OS2/c1-8(2)6(11)9(3,4)12-7(8)10-5/h7H,1-5H3 |
InChI Key |
BYJBFWZTZRDISM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(SC(C1=S)(C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


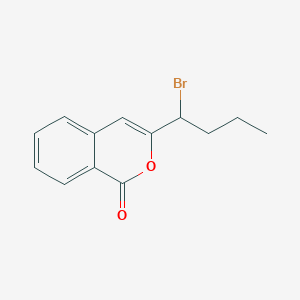
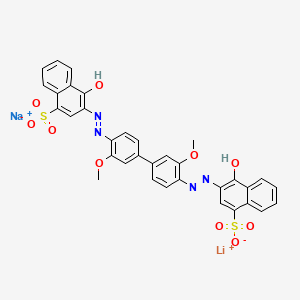
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
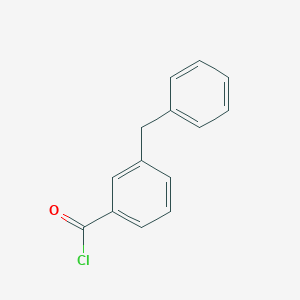
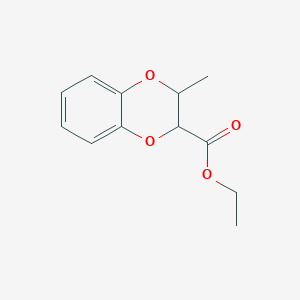
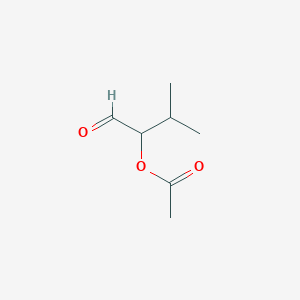
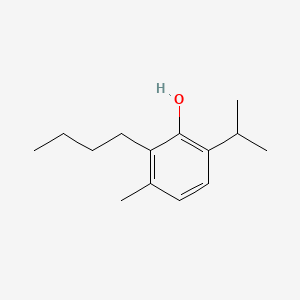
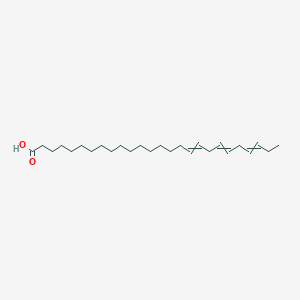
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)
